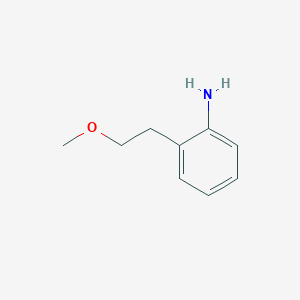

2-(2-Methoxyethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGZNIPJARMMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31553-11-4 | |

| Record name | 2-(2-methoxyethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Methoxyethyl Aniline and Its Derivatives

Amination Strategies

Amination strategies represent a direct approach to introduce the essential amine functional group onto an aromatic ring. These methods are continuously being refined to enhance their practicality and applicability under milder conditions.

Direct Amination Approaches Utilizing Hydroxylamine (B1172632) Derivatives

The direct C-H amination of arenes using hydroxylamine derivatives has emerged as a powerful tool for the synthesis of primary anilines. acs.orgresearchgate.net This approach circumvents the need for pre-functionalized starting materials, offering a more streamlined synthetic route. acs.org Research has demonstrated that inexpensive and readily available reagents like hydroxylamine hydrochloride can be effectively used for this transformation. sci-hub.se

One notable method involves a titanium(III)-mediated reaction for the C-H amination of arenes with hydroxylamine. sci-hub.se This process is advantageous due to its mild reaction conditions (room temperature), rapid reaction times (often under 30 minutes), and tolerance to ambient moisture and air. sci-hub.se The reaction typically involves the slow addition of a titanium(III) source, such as titanium(III) chloride, to a mixture of the arene substrate, hydroxylamine hydrochloride, and an acid like sulfuric acid in a suitable solvent like acetonitrile. sci-hub.se This method has been successfully applied to a range of electron-rich heteroaromatic and aromatic substrates. sci-hub.se

Another approach utilizes iron catalysis for the direct C-H amination of arenes, providing primary aniline (B41778) products without the need for protecting groups. acs.org This method is operationally simple and employs an inexpensive iron(II) sulfate (B86663) catalyst. acs.org The reaction demonstrates a broad scope with various arenes, including those with complex structures. acs.org

Furthermore, metal-free arene C-H amination mediated by hydroxylamine derivatives has also been explored. uni-heidelberg.de This reaction is believed to proceed via a single electron transfer (SET) from the aromatic system to the electron-deficient hydroxylamine derivative, accelerated by oxygen. uni-heidelberg.de

The table below summarizes key aspects of direct amination with hydroxylamine derivatives:

| Catalyst/Mediator | Key Features | Substrate Scope |

| Titanium(III) Chloride | Mild conditions, fast reaction, scalable. sci-hub.se | Electron-rich (hetero)arenes. sci-hub.se |

| Iron(II) Sulfate | Inexpensive catalyst, no protecting groups needed. acs.org | Wide range of arenes, including complex molecules. acs.org |

| Metal-Free (Oxygen-accelerated) | Avoids metal catalysts. uni-heidelberg.de | Various complex molecules, natural products, and drugs. uni-heidelberg.de |

Arene C-H Amination Protocols Under Mild Conditions

The development of arene C-H amination protocols that operate under mild conditions is a significant area of research. These methods aim to improve the functional group tolerance and reduce the environmental impact of aniline synthesis. Iron-catalyzed C-H amination reactions have been reported to proceed under mild conditions, offering a practical route to primary anilines. acs.org These reactions often utilize simple iron salts and can tolerate a wide variety of functional groups. researchgate.net

Dirhodium-catalyzed C-H amination has also been shown to be effective for the synthesis of primary and N-alkyl arylamines at or below ambient temperature. nih.gov This method uses O-(sulfonyl)hydroxylamines as the aminating agent, where the weak N-O bond acts as an internal oxidant. nih.gov

Recent advancements have also focused on ortho-selective amination. For instance, a mild and straightforward ortho-selective amination of arene carboxylic acids has been developed, which proceeds through the rearrangement of acyl O-hydroxylamines without the need for precious metal catalysts. rsc.org This method is significant as ortho-amino arene carboxylic acids are important motifs in bioactive compounds. rsc.org

The following table highlights different mild arene C-H amination protocols:

| Catalyst System | Key Features | Selectivity |

| Iron Salts | Broad functional group tolerance, mild conditions. researchgate.net | Varies with substrate. |

| Dirhodium Catalysts | Mild temperature, internal oxidant. nih.gov | Good regioselectivity. nih.gov |

| Metal-Free (Rearrangement) | Ortho-selective for carboxylic acids, no precious metals. rsc.org | High ortho-selectivity. rsc.org |

Alkylation of Aniline Derivatives

The synthesis of N-substituted anilines, including derivatives of 2-(2-methoxyethyl)aniline, can be achieved through the alkylation of aniline or its derivatives. This can involve the reaction of an aniline with an appropriate alkylating agent. For instance, aniline can be alkylated with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group. smolecule.com

Reductive alkylation provides a one-pot procedure for the N-alkylation of anilines. A method using functionalized acetals and a combination of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) allows for the synthesis of unsymmetrically substituted ethylenediamines in excellent yields at room temperature. nih.gov This approach is noted for its mild conditions and high functional group tolerance. nih.gov

Catalytic N-alkylation of anilines with alcohols, often termed a "hydrogen borrowing" methodology, is another efficient strategy. This sustainable process typically uses precious metal catalysts, but research into more abundant and cost-effective transition metals is ongoing. researchgate.netrsc.org For example, a cobalt-based metal-organic framework (MOF) catalyst has shown high efficacy for the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org

Reduction-Based Syntheses

A common and well-established route to anilines involves the reduction of the corresponding nitro compounds. This method is widely applicable and can be achieved using various reducing agents and catalyst systems.

Reduction of Nitro Compounds

The synthesis of this compound can be accomplished by the reduction of 2-(2-methoxyethyl)-1-nitrobenzene. researchgate.net This transformation can be carried out using various reducing systems. A classic and practical method involves the use of activated iron, generated from iron powder and hydrochloric acid. researchgate.net This method is known to tolerate a variety of functional groups. researchgate.net

Catalytic hydrogenation is another widely used technique. For this, a catalyst such as Raney nickel or palladium on carbon (Pd/C) is often employed in the presence of a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas. researchgate.netd-nb.info For example, 2-(2-methoxyethyl)-1-nitrobenzene can be reduced with hydrazine hydrate in the presence of Raney nickel to yield this compound. researchgate.net

Modern advancements in this area focus on developing more environmentally friendly and selective methods. For instance, an iron(III) chloride/2,2′-bipyridyl system in water has been shown to be an effective and reusable catalytic system for the reduction of nitroarenes. researchgate.net Electrocatalytic reduction using polyoxometalate redox mediators also presents a sustainable alternative, operating at room temperature in aqueous solutions. acs.org

The table below outlines various methods for the reduction of nitroarenes:

| Reducing System | Key Features |

| Activated Iron (Fe/HCl) | Practical, tolerates many functional groups. researchgate.net |

| Hydrazine Hydrate/Raney Nickel | Common laboratory method. researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C) | Widely used in industry and lab scale. d-nb.info |

| Iron(III) Chloride/Bipyridyl in Water | Reusable catalyst, eco-friendly. researchgate.net |

| Electrocatalytic (Polyoxometalate) | Sustainable, room temperature, aqueous solution. acs.org |

Catalytic Synthesis Routes

Catalytic methods are at the forefront of modern organic synthesis, offering efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives benefits significantly from catalytic approaches, which often fall under the categories of amination and reduction as previously discussed, but also include other novel strategies.

Catalytic C-H amination, as detailed in section 2.1.2, is a prime example of a catalytic route. The use of catalysts based on iron, rhodium, and other transition metals allows for the direct formation of C-N bonds under increasingly mild conditions. acs.orgnih.gov

In the context of reduction, catalytic transfer hydrogenation using formic acid as a hydrogen donor with a well-defined iron-based catalyst provides an efficient and base-free method for converting nitroarenes to anilines. organic-chemistry.org

Furthermore, the synthesis of related structures, such as N-(2-methoxyethyl)-2,6-dimethylaniline, has been achieved via a catalytic process involving the reaction of 2,6-dimethyl-cyclohex-2-en-1-one with 2-methoxyethylamine (B85606) in the presence of palladium on charcoal. prepchem.com

The development of novel catalysts is a continuous effort. For example, a cobalt catalyst supported on a zirconium metal-organic framework (UiO-67) has been developed for the N-alkylation of aniline derivatives, showcasing the potential of heterogeneous catalysis in these transformations. rsc.org

Metal-Catalyzed Processes: Ruthenium-mediated Methylation and Palladium-based Hydrogenation

Metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-nitrogen and carbon-hydrogen bonds with high efficiency and selectivity. Ruthenium and palladium complexes are particularly notable for their utility in synthesizing complex aniline derivatives.

Ruthenium-mediated Methylation

Ruthenium catalysts have emerged as highly effective for the N-methylation of anilines, utilizing sustainable and readily available C1 sources like methanol (B129727) or carbon dioxide and hydrogen. units.itrsc.org These processes often operate under the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized to an aldehyde, which then participates in a reductive amination with the aniline before the catalyst regenerates the alcohol.

Cyclometalated ruthenium complexes, in particular, have demonstrated high efficiency for the selective methylation of anilines with methanol at mild temperatures (e.g., 60 °C) using a simple base like sodium hydroxide. rsc.org Another advanced approach involves the direct N-methylation of anilines using carbon dioxide (CO₂) and molecular hydrogen (H₂). units.it This method uses a homogeneous ruthenium-phosphine catalyst system to construct the methyl group directly on the nitrogen atom. units.it For instance, aniline can be converted to N,N-dimethylaniline in high yield (94%) under these conditions. units.it These methods are applicable to a wide range of substituted anilines, including those with electron-donating or withdrawing groups, and could be applied to the N-methylation of this compound.

| Catalyst System | C1 Source | Reductant | Conditions | Product Type | Ref |

| Cyclometalated Ru complexes | Methanol | - (Borrowing Hydrogen) | 60 °C, NaOH | N-methylanilines | rsc.org |

| [Ru(triphos)(tmm)] / HNTf₂ | CO₂ | H₂ | 150 °C, 20/60 bar CO₂/H₂ | N,N-dimethylanilines | units.it |

| (DPEPhos)RuCl₂PPh₃ | Methanol | - (Borrowing Hydrogen) | 120-140 °C, K₂CO₃ | N-methylanilines | nih.gov |

Palladium-based Hydrogenation

Palladium-catalyzed hydrogenation is a fundamental and widely used reaction for the synthesis of anilines, typically through the reduction of the corresponding nitroarenes. kaust.edu.salboro.ac.uk This transformation is highly efficient and chemoselective, reducing the nitro group while leaving other functional groups, including the aromatic ring, intact. To synthesize this compound, a precursor such as 1-(2-methoxyethyl)-2-nitrobenzene would be subjected to hydrogenation.

The standard catalyst for this process is palladium on carbon (Pd/C), which is used with a hydrogen source, often hydrogen gas (H₂). kaust.edu.sa The reaction is typically carried out under mild to moderate pressures and temperatures. A significant advancement in this area is the use of modified palladium catalysts, like Lindlar's catalyst (Pd on CaCO₃ poisoned with lead salts), which is known for its ability to perform partial hydrogenation of alkynes to cis-alkenes but also highlights the tunability of palladium's catalytic activity. masterorganicchemistry.com For the reduction of nitroarenes, the high activity of standard Pd/C is generally desirable and provides a clean and high-yielding route to the target aniline. lboro.ac.uk

Non-Metal-Catalyzed Systems: Boron- and Hydrogen Iodide-catalyzed N-Heterocyclization

While metal catalysts are powerful, non-metal-catalyzed systems offer advantages in terms of cost, toxicity, and ease of removal from the final product. Boron compounds and hydrogen iodide have been employed in the synthesis of N-heterocycles from anilines.

N-aryl azacycles can be synthesized from anilines and cyclic ethers through reactions mediated by boron trifluoride (BF₃·Et₂O) or catalyzed by hydrogen iodide (HI). mdpi.comnih.gov In the boron-mediated process, the reaction of an aniline with tetrahydrofuran (B95107) (THF) in the presence of BF₃·Et₂O leads to the formation of N-arylpyrrolidines. mdpi.comnih.gov The reaction proceeds through the formation of a Lewis acid-base complex between the aniline, THF, and BF₃, followed by nucleophilic attack and ring-opening/closing steps. mdpi.comnih.gov

Alternatively, a hydrogen iodide-catalyzed process can achieve the same transformation at elevated temperatures (150 °C) under a nitrogen atmosphere. mdpi.comnih.gov This method tolerates a variety of anilines, including those with electron-donating substituents like methoxy (B1213986) groups, to afford the corresponding N-aryl azacycles. mdpi.comnih.gov These methods could be used to synthesize derivatives where the nitrogen of a methoxyethylaniline derivative is incorporated into a heterocyclic ring.

| Catalyst/Mediator | Reactants | Conditions | Product | Ref |

| Boron trifluoride etherate (BF₃·Et₂O) | Aniline, Tetrahydrofuran (THF) | Toluene, 110 °C | N-Arylpyrrolidine | mdpi.comnih.gov |

| Hydrogen Iodide (HI) | Substituted Aniline, THF | 150 °C, N₂ atmosphere | N-Arylpyrrolidine | mdpi.comnih.gov |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Aniline, THF | Toluene, 110 °C | N-Arylpyrrolidine | mdpi.com |

Hydrogenation-Alkylation Sequences

One-pot sequential reactions represent a significant advance in synthetic efficiency by reducing the number of workup and purification steps. A powerful example is the sequential hydrogenation/methylation reaction, which allows for the synthesis of unsymmetrical dialkyl anilines from amides. units.it

This process begins with an amide, such as an acetanilide (B955) derivative. In the first step, the amide is reduced to the corresponding secondary amine via hydrogenation, often using a ruthenium-phosphine catalyst. Following this, the in situ generated amine is then methylated in the same pot using CO₂ and H₂ as the C1 source and reductant, respectively. units.it For example, acetanilide can be successfully converted to N-ethyl-N-methylaniline in a 69% yield through this one-pot sequence. units.it This strategy offers a synthetically potent method for creating unsymmetrical anilines that would be difficult to prepare through traditional stepwise alkylations.

Advanced Reaction Conditions and Techniques

The optimization of reaction conditions and the adoption of novel technologies can lead to dramatic improvements in reaction rates, yields, and process safety. Microwave irradiation, continuous flow synthesis, and strategic functionalization methods like ortho-lithiation are key examples.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.comasianpubs.org The synthesis of N-aryl azacycloalkanes from aniline derivatives and dihalides can be performed efficiently in water under microwave irradiation, highlighting the "green" potential of this method. mdpi.com Similarly, palladium-catalyzed heterocyclization reactions to form indole (B1671886) derivatives from substituted anilines have been optimized using microwave heating, leading to excellent yields. mdpi.com The key advantages of microwave heating are the rapid and uniform heating of the reaction mixture, which can lead to different reaction outcomes or selectivities compared to conventional heating. researchgate.net

Continuous Flow Synthesis for Process Optimization

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. nih.govbeilstein-journals.org Amide bond formation and other coupling reactions common in the synthesis of complex molecules from aniline precursors have been successfully translated to flow systems. nih.govresearchgate.net For instance, multi-step syntheses, such as the conversion of aniline derivatives into secondary amides, have been achieved in continuous flow setups. researchgate.net The ability to safely handle hazardous reagents and intermediates and to easily scale production by running the system for longer periods makes flow chemistry a powerful tool for process optimization in industrial settings. beilstein-journals.org

Ortho-Lithiation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org In the context of anilines, the amino group (or a protected version of it) can direct a strong base, typically an organolithium reagent like n-butyllithium or t-butyllithium, to deprotonate the adjacent ortho position. uni-muenchen.de This generates a lithiated intermediate that can react with a wide range of electrophiles to install a new substituent specifically at the position next to the directing group. acs.org

To apply this to aniline derivatives, the amine is often protected with groups like tert-butoxycarbonyl (Boc) or pivaloyl to increase the directing ability and prevent N-deprotonation. uni-muenchen.de The reaction is performed at low temperatures (e.g., -78 °C) to control reactivity. acs.org This strategy allows for the precise introduction of functional groups onto the aromatic ring of molecules like this compound, providing access to a diverse array of complex derivatives.

One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. In the context of aniline derivatives, these protocols are valuable for creating complex molecular architectures. While specific one-pot syntheses starting directly from this compound are not extensively detailed in the provided research, analogous methods using other aniline derivatives demonstrate the potential of this approach.

Multicomponent reactions (MCRs) are a prominent class of one-pot syntheses where three or more reactants combine to form a product that incorporates portions of all starting materials. aablocks.com These reactions are prized for their high atom economy and ability to generate molecular diversity efficiently. For instance, a four-component one-pot reaction has been developed to synthesize pyrano[2,3-c]pyrazole derivatives using an aniline derivative (though not specifically this compound), ethyl acetoacetate, hydrazine, and a glyoxylate (B1226380) derivative. aablocks.com This reaction proceeds under mild conditions, often catalyzed by agents like InCl3 and enhanced by ultrasound irradiation, achieving high yields in short reaction times. aablocks.com

Another example is the one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from various aniline derivatives. organic-chemistry.org This process involves the sequential formation of a carbamate (B1207046) and a semicarbazide, followed by cyclization, all within a single reaction vessel. organic-chemistry.org This method avoids toxic reagents and minimizes solvent usage, offering a greener alternative to traditional synthetic routes. organic-chemistry.org Similarly, a catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been developed, which proceeds through an imine condensation–isoaromatization sequence, highlighting the potential for simplified, efficient one-pot processes. beilstein-journals.org

The principles from these examples are directly applicable to the synthesis of complex derivatives of this compound. By selecting appropriate reaction partners, it is feasible to construct a variety of heterocyclic and substituted structures in a single, efficient operation.

Table 1: Example of a Four-Component One-Pot Synthesis for Pyrano[2,3-c]pyrazole Derivatives This table is based on a model reaction and illustrates the conditions that could be adapted for aniline derivatives.

| Parameter | Condition | Rationale / Finding | Citation |

| Catalyst | InCl3 (20 mol%) | Screened against various organic and inorganic bases; found to provide the highest yield (95%). | aablocks.com |

| Solvent | 50% EtOH in Water | More effective than 99% EtOH, H2O, THF, CH2Cl2, and MeOH. | aablocks.com |

| Energy Source | Ultrasound Irradiation | Enhances reaction rate and efficiency. | aablocks.com |

| Temperature | 40 °C | Optimal temperature for maximizing yield without product degradation. | aablocks.com |

| Reaction Time | 20 minutes | Sufficient time to achieve maximum yield; longer times did not offer improvement. | aablocks.com |

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org For the synthesis of this compound and its derivatives, applying these principles is crucial for developing sustainable and environmentally responsible manufacturing methods.

Waste Minimization and Process Efficiency

Effective waste management and high process efficiency are cornerstones of green chemistry, directly impacting both environmental footprint and economic viability. The goal is to systematically reduce waste at its source. beeindia.gov.in

Waste Minimization Strategies:

Source Reduction: This is the most preferred strategy and involves modifying the synthetic process to prevent waste generation in the first place. beeindia.gov.in This can be achieved through:

Better Process Control: Optimizing reaction parameters such as temperature, pressure, and reaction time can significantly improve yield and reduce by-product formation. acs.org

Use of Greener Reagents: Substituting hazardous reagents with benign alternatives, as discussed previously, prevents the generation of toxic waste streams. researchgate.netrsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are excellent examples of high atom economy. aablocks.com

Segregation of Waste Streams: The EPA designates specific waste codes for residues from aniline production (e.g., K083, K103, K104), which are classified as hazardous. wku.eduecfr.gov Keeping different waste types separate is crucial. For example, mixing halogenated and non-halogenated solvent waste significantly increases disposal costs and complexity. nau.edu

Improving Process Efficiency: Process efficiency goes beyond just chemical yield; it encompasses factors like reaction time, ease of purification, and scalability.

Streamlined Processes: One-pot syntheses are inherently more efficient as they eliminate the need for intermediate isolation and purification steps, saving time, solvents, and energy. organic-chemistry.org

Catalyst and Reagent Removal: In large-scale synthesis, the removal of residual catalysts (e.g., palladium, copper) can be a difficult and costly issue. acs.org Using catalyst-free methods or heterogeneous catalysts that are easily filtered off can greatly improve process efficiency.

Reducing Chemical Usage: Adopting micro-scale techniques in a laboratory setting can reduce chemical purchases and the volume of hazardous waste generated, which also lowers disposal costs. stlawu.edu

Table 3: Key Strategies for Waste Minimization in Aniline Synthesis

| Strategy | Description | Example / Application | Citation |

| Source Reduction | Modifying processes to generate less waste. | Using a catalyst-free synthesis to avoid metallic waste streams. beilstein-journals.org | beeindia.gov.in |

| Improved Process Control | Optimizing reaction conditions (temperature, time, etc.) for higher efficiency. | Optimizing reaction time to 20 minutes to achieve 95% yield without generating degradation by-products. aablocks.com | acs.org |

| Proper Waste Segregation | Keeping different types of chemical waste separate to facilitate recycling and reduce disposal costs. | Separating halogenated solvent waste from non-halogenated waste. nau.edu | nau.edu |

| High Atom Economy | Designing reactions that incorporate most of the starting material atoms into the product. | Employing a four-component reaction where multiple reactants are combined in one step. aablocks.com | aablocks.com |

| Use of Recyclable Catalysts | Employing heterogeneous or recyclable catalysts to reduce waste. | Using solid acid catalysts that can be recovered and reused. mobt3ath.com | mobt3ath.com |

Reactivity and Chemical Transformations of 2 2 Methoxyethyl Aniline

Aromatic Ring Reactivity

The benzene (B151609) ring of 2-(2-Methoxyethyl)aniline is activated towards electrophilic attack due to the electron-donating nature of the amino group. wikipedia.org This activation makes it significantly more reactive than benzene itself in electrophilic aromatic substitution (EAS) reactions. libretexts.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction for aniline (B41778) and its derivatives. chemistrysteps.com The reaction proceeds via a two-step mechanism: the initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. ulisboa.pt For aniline derivatives, the amino group strongly activates the ring, making these reactions proceed more rapidly than with benzene. wikipedia.orglibretexts.org The amino group's lone pair of electrons is delocalized into the pi system of the benzene ring, increasing the ring's nucleophilicity. wikipedia.org This enhanced reactivity means that some reactions, like bromination, can proceed without a Lewis acid catalyst and may be difficult to stop at monosubstitution. wikipedia.orglibretexts.org

Common EAS reactions applicable to this compound include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acid. However, direct nitration of anilines can be complicated by oxidation and the formation of the anilinium ion in the acidic medium, which deactivates the ring. chemistrysteps.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H), which is a reversible reaction. wikipedia.org

Friedel-Crafts Reactions: These reactions (alkylation and acylation) are generally unsuccessful with anilines. chemistrysteps.com The Lewis acid catalyst (e.g., AlCl3) required for the reaction forms a complex with the basic amine group, which strongly deactivates the ring towards electrophilic attack. chemistrysteps.comdoubtnut.com

The regioselectivity (the position of substitution) in the EAS reactions of this compound is controlled by the directing effects of the two substituents already present on the ring: the amino group (-NH2) and the 2-methoxyethyl group (-CH2CH2OCH3).

Amino Group (-NH2): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions. chemistrysteps.comlkouniv.ac.in This is due to resonance stabilization of the arenium ion intermediate, where the positive charge can be delocalized onto the nitrogen atom, a particularly stable resonance form. ulisboa.ptlkouniv.ac.in

2-(2-Methoxyethyl) Group: This is an alkyl-type group. Alkyl groups are weak activating groups that also direct incoming electrophiles to the ortho and para positions through an inductive electron-donating effect. unizin.org

In this compound, the powerful resonance effect of the amino group dominates the directing influence. The available ortho position is C6, and the para position is C4. The other ortho position, C2, is already substituted. Therefore, electrophilic substitution is expected to occur primarily at the C4 (para) and C6 (ortho) positions. Steric hindrance from the bulky 2-(2-methoxyethyl) group at the C2 position may favor substitution at the less hindered para position (C4). rsc.org

| Reaction | Reagents | Predicted Major Product(s) | Controlling Factors |

|---|---|---|---|

| Bromination | Br2 | 4-Bromo-2-(2-methoxyethyl)aniline and 2-Bromo-6-(2-methoxyethyl)aniline | Strong o,p-directing effect of -NH2. Para-product may be favored due to sterics. rsc.org |

| Nitration* | HNO3, H2SO4 | 4-Nitro-2-(2-methoxyethyl)aniline and 6-Nitro-2-(2-methoxyethyl)aniline | Requires protection of the amine (e.g., as an acetamide) to prevent oxidation and anilinium ion formation. libretexts.org |

| Sulfonation | Fuming H2SO4 | 4-Amino-3-(2-methoxyethyl)benzenesulfonic acid | Thermodynamically controlled, often favoring the para-product. |

Note: Direct nitration is often problematic; the reaction is typically performed on the corresponding acetanilide (B955).

Amine Group Transformations

The primary amine group in this compound is a key center of reactivity, functioning as a nucleophile and a base.

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to attack a wide range of electrophiles. vedantu.com This reactivity is fundamental to the derivatization of anilines, a process used to convert the amine into other functional groups for analytical or synthetic purposes. nih.govnih.gov

Common derivatization reactions include:

Amide Formation: Reaction with acyl chlorides or anhydrides to form amides (see section 3.2.3). This is a very common transformation. smolecule.com

Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures to form a diazonium salt. wikipedia.org These salts are versatile intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -X via Sandmeyer reactions). wikipedia.org

Schiff Base Formation: Reaction with aldehydes or ketones to form imines (Schiff bases).

Derivatization is a cornerstone of metabolomics and analytical chemistry, where reagents are used to tag amines to improve their properties for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Reagents such as Dansyl-Cl and Fmoc-Cl react with primary amines to form derivatives with enhanced ionization efficiency or fluorescence. nih.govresearchgate.net

Like other amines, this compound is a weak base. The nitrogen's lone pair can accept a proton from an acid to form the corresponding anilinium ion. cdnsciencepub.com Aromatic amines like aniline are significantly weaker bases than aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic pi system, making it less available for protonation. wikipedia.orglibretexts.org

| Compound | pKa of Conjugate Acid (BH+) | Relative Basicity |

|---|---|---|

| Cyclohexylamine (Aliphatic) | ~10.6 | Stronger Base |

| Aniline | 4.6 | Weak Base wikipedia.org |

| 2-Methylaniline | 4.45 | Slightly Weaker than Aniline* psu.edu |

| This compound | ~4.5-4.7 (Estimated) | Similar to or slightly more basic than aniline |

\The slightly lower basicity of 2-methylaniline compared to aniline is an example of the "ortho effect," where ortho substituents can sterically hinder the solvation of the protonated form, slightly decreasing basicity, an effect that might also apply to this compound.* psu.edu

The nucleophilic amine group readily undergoes alkylation and acylation. smolecule.com

Alkylation: This is the reaction with alkyl halides. Aniline can react with an alkyl halide to produce a mixture of the secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt, making it difficult to control for mono-alkylation. vedantu.com This reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. vedantu.comresearchgate.net

Acylation: This is the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. reddit.com Unlike alkylation, acylation is easily controlled to give the mono-acylated product. The resulting amide is significantly less nucleophilic and less basic than the starting amine, preventing further reaction. Acylation is a crucial synthetic strategy; for example, converting aniline to acetanilide temporarily moderates the strong activating effect of the amino group, allowing for more controlled electrophilic aromatic substitution (e.g., mono-nitration) on the ring. libretexts.org The original amine can then be regenerated by hydrolysis of the amide. libretexts.org

| Reaction Type | Reagent Example | Product Type | Key Features |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH3I) | Secondary/Tertiary Amine, Quaternary Salt | Often leads to multiple substitutions; difficult to control. vedantu.com |

| Acylation | Acetyl Chloride (CH3COCl) | Amide (e.g., N-(2-(2-methoxyethyl)phenyl)acetamide) | Easily controlled, forms a stable amide; used as a protective/modifying group. libretexts.orgreddit.com |

Ether Moiety Reactivity

The methoxyethyl group attached to the aniline nitrogen introduces specific reactivity pathways, primarily centered on the ether linkage and the ethyl chain.

The methoxyethyl group in aniline derivatives can undergo specific chemical changes. For instance, strong oxidizing agents have been shown to convert a methoxyethyl group into a carboxylic acid. smolecule.com While the primary amine of this compound is also susceptible to oxidation, controlled conditions can target the side chain.

Furthermore, the N-(2-methoxyethyl) motif is a key component in certain modern fluorinating reagents. Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor®, is a deoxofluorinating agent that is considered a more thermally stable alternative to DAST (N,N-diethylaminosulfur trifluoride). rsc.orgscribd.com This reagent is used to convert aldehydes and ketones to gem-difluorides and carboxylic acids to acyl fluorides, highlighting the role of the bis(2-methoxyethyl)amino group in mediating these important transformations. rsc.orgscribd.com

Coupling Reactions and Heterocycle Formation

The aniline functionality is a cornerstone for building molecular complexity through coupling and cyclization reactions. This compound serves as a versatile nucleophile in these processes.

Carbon-nitrogen (C-N) bond formation is a fundamental process in organic synthesis, and this compound is a suitable substrate for modern cross-coupling reactions. The Buchwald-Hartwig and Chan-Lam coupling reactions are prominent methods for creating aryl C-N bonds.

The Buchwald-Hartwig cross-coupling involves the palladium-catalyzed reaction between an aryl halide or triflate and an amine. tcichemicals.comsigmaaldrich.com This reaction is widely used to synthesize N-arylated products.

The Chan-Lam coupling utilizes a copper catalyst to couple an amine with an arylboronic acid. organic-chemistry.org This reaction is often conducted in the presence of air at room temperature and is applicable to a wide range of anilines, amides, and carbamates. organic-chemistry.org Both electron-rich and electron-poor anilines can be effectively coupled using these methods. uni-regensburg.de

A summary of typical conditions for these C-N coupling reactions is presented below.

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Typical Temperature |

| Buchwald-Hartwig | Palladium Source (e.g., Pd₂(dba)₃) + Ligand (e.g., BrettPhos) | Aryl Halide/Triflate | Strong Base (e.g., NaOt-Bu) | Toluene, Dioxane | 80-110 °C |

| Chan-Lam | Copper(II) Acetate | Arylboronic Acid | Pyridine, 2,6-Lutidine | Dichloromethane, THF | Room Temperature |

The structure of this compound is amenable to various cyclization strategies to produce nitrogen-containing heterocycles (azacycles), which are prevalent in pharmaceuticals and natural products.

Reductive Amination with Dicarbonyls: Anilines can react with dicarbonyl compounds like succinic acid or adipic acid in the presence of a reducing agent to form five- to seven-membered N-aryl azacycles. nih.gov For example, the reaction with succinic acid can yield N-phenylpyrrolidines through a proposed pathway involving the formation of a cyclic anhydride, reaction with the aniline, and subsequent reduction steps. nih.govmdpi.com

Reaction with Cyclic Ethers: In the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), anilines can react with cyclic ethers like tetrahydrofuran (B95107) (THF) to yield N-aryl azacycles. nih.govmdpi.com This transformation involves the ring-opening of the ether followed by nucleophilic attack by the aniline and subsequent cyclization.

Indole (B1671886) Synthesis: 2-Alkynylanilines, which can be prepared from aniline precursors, undergo gold-catalyzed intramolecular cyclization to form indoles, a highly important heterocyclic core. beilstein-journals.org This reaction is efficient and tolerates a variety of functional groups on the aniline ring. beilstein-journals.org

Carbazole (B46965) Synthesis: Carbazoles can be synthesized via a photostimulated intramolecular SRN1 reaction. The process starts with the synthesis of a 2'-halo[1,1'-biphenyl]-2-amine, which is prepared by a Suzuki-Miyaura cross-coupling reaction between an aniline derivative and a halophenylboronic acid. conicet.gov.ar Subsequent irradiation in the presence of a base induces cyclization to form the carbazole framework through a C-N bond formation. conicet.gov.ar

Alpha-aminophosphonates are structural analogs of α-amino acids and are of significant interest due to their biological activities. nanobioletters.com They are commonly synthesized via the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, an aldehyde, and a dialkyl phosphite (B83602). nih.gov

This compound can serve as the amine component in this reaction. A general and efficient method involves reacting a substituted benzaldehyde, an aniline, and a phosphite (such as di(2-methoxyethyl) phosphite) under microwave irradiation, often without the need for a solvent or catalyst, to produce the corresponding α-aminophosphonate derivatives in good yields. mdpi.comnih.gov The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by the nucleophilic addition of the phosphite. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |

| Aniline | Substituted Benzaldehyde | Dialkyl Phosphite | Microwave, 100 °C, 10 min | α-Aminophosphonate | Good to Excellent mdpi.com |

| Aniline | Aromatic Aldehyde | Dimethyl Phosphite | Orange Peel Powder (catalyst), Reflux | α-Aminophosphonate | High nanobioletters.com |

Radical Chemistry and Oxidation/Reduction Processes

The aniline moiety is redox-active and can participate in reactions involving radical intermediates.

The chemical oxidation of aniline is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com Strong, non-selective oxidation can lead to the formation of compounds like nitrobenzene (B124822) or benzoquinones. openaccessjournals.com Under certain conditions, particularly with oxidants like dichromate, oxidation leads to the formation of radical cations which can couple to form polymeric structures (polyaniline). openaccessjournals.com

Conversely, the reduction of related nitro-substituted anilines is a standard transformation. For example, N-(2-methoxyethyl)-2-nitroaniline can be reduced to this compound using agents like iron in acidic media or through catalytic hydrogenation, a key step in the synthesis of the title compound from nitrated precursors. evitachem.com

Aniline derivatives can also engage in radical-mediated C-H functionalization. For instance, Minisci-type reactions allow for the difluoromethylation of heteroaromatics through a radical pathway. rsc.org Furthermore, the synthesis of precursors for carbazoles can involve the radical arylation of anilines with arylhydrazines. conicet.gov.ar

Radical Intermediates and Pathways

Anilines are known to form radical intermediates under certain conditions, which can lead to a variety of chemical transformations. reddit.com Radical reactions often proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org For N-alkyl anilines, a common pathway involves the formation of α-amino radicals at the carbon adjacent to the nitrogen atom.

Recent research has highlighted the generation of α-amino radical intermediates from N-aryl amines through photoredox catalysis. rsc.org This strategy enables the direct functionalization of α C-H bonds. In this process, a photocatalyst, upon excitation by visible light, can abstract an electron from the aniline derivative, leading to the formation of a radical cation. Subsequent deprotonation at the α-carbon generates a neutral α-amino radical. This highly reactive intermediate can then engage in various coupling reactions. rsc.orgrsc.org

For instance, a general mechanism for the functionalization of N-aryl amines involves the direct arylation of these α-amino radicals, mediated by a nickel catalyst, allowing for the coupling of inexpensive starting materials like aryl halides to form valuable benzylic amine structures. rsc.org

Another pathway involving radical intermediates is the decomposition of related compounds. For example, the decomposition of certain 2-tetrazene derivatives has been shown to produce methoxyethyl radicals as reactive intermediates. znaturforsch.com Although not starting from this compound itself, this demonstrates the potential for the methoxyethyl moiety to participate in radical chemistry. The reactions of aryl diazonium salts, which can be formed from anilines, can also proceed through radical mechanisms to achieve reductive removal of the amino group. libretexts.orgopenstax.org

Table 1: Examples of Radical Reactions Involving Aniline Derivatives This table presents generalized findings for aniline derivatives, which are applicable to this compound.

| Reaction Type | Catalyst/Conditions | Radical Intermediate | Product Type | Reference |

|---|---|---|---|---|

| α-C–H Arylation | Nickel/Photoredox Catalyst | α-Amino radical | Benzylic amines | rsc.org |

| Cross-Coupling with p-Quinone Methides | Visible Light (Metal-free) | α-Amino radical | 2,2-Diarylethylamines | rsc.org |

| Reductive Deamination | Diazotization followed by H₃PO₂ | Aryl radical | Arene (amino group removed) | libretexts.org |

| 2-Tetrazene Decomposition | Thermal | Methoxyethyl radical | Coupling/fragmentation products | znaturforsch.com |

Oxidative Transformations

The amino group of this compound makes it susceptible to a variety of oxidative transformations. openaccessjournals.com The specific product obtained often depends on the oxidizing agent used and the reaction conditions. Common products from the oxidation of anilines include azoxybenzenes, azobenzenes, and nitrobenzenes. researchgate.net

The oxidative coupling of anilines is a key reaction for synthesizing azo compounds. For example, heterogeneous manganese oxide catalysts have been effectively used for the oxidative coupling of various substituted anilines to form both symmetric and unsymmetric azobenzenes. rsc.org The mechanism is proposed to involve a single-electron transfer (SET) from the aniline to the catalyst surface. rsc.org The electronic properties of the substituents on the aniline ring can influence the selectivity in cross-coupling reactions. rsc.org

Stronger oxidizing agents can convert the amino group into a nitro group. reddit.comresearchgate.net Reagents like trifluoroperacetic acid have been used for this transformation, though selectivity can be a challenge. reddit.com Other systems, such as hydrogen peroxide in the presence of a selenium catalyst like diphenyl diselenide, can also yield nitroarenes. researchgate.net

Furthermore, oxidative coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. A method based on the chemoselective modification of anilines involves an oxidative coupling pathway using NaIO4, where the aniline couples with N,N-dialkyl-N'-acyl-p-phenylenediamines. nih.gov Gold-catalyzed oxidative coupling reactions have also been developed that utilize aryltrimethylsilanes as coupling partners. nih.gov

Table 2: Oxidative Transformations of Aniline Derivatives This table summarizes general oxidative reactions applicable to this compound.

| Reaction | Oxidizing Agent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Oxidative Coupling | Manganese Oxide (OMS-2) | Azobenzene | rsc.org |

| Oxidation to Nitroarene | H₂O₂ / Diphenyl diselenide | Nitrobenzene derivative | researchgate.net |

| Oxidation to Nitroarene | Trifluoroperacetic acid | Nitrobenzene derivative | reddit.com |

| Bioconjugation Coupling | NaIO₄ | Coupled Phenylenediamine | nih.gov |

| Oxidative Coupling | dppm(AuBr)₂ / Selectfluor | Oxyarylation products | nih.gov |

Reductive Transformations

Reductive transformations involving this compound primarily focus on the synthesis of the compound from its corresponding nitro precursor. The reduction of nitroarenes is a fundamental and widely used reaction in organic chemistry to produce anilines. nih.gov

The catalytic hydrogenation of N-(2-methoxyethyl)-2-nitroaniline is a direct route to synthesize this compound. evitachem.com This transformation can be achieved using various catalytic systems. Noble metal catalysts are effective, but research has also focused on more sustainable base-metal catalysts. For example, air-stable manganese complexes have been shown to effectively catalyze the hydrogenation of nitroarenes to anilines. nih.gov The mechanism for these hydrogenations can proceed through a direct pathway via nitrosoarene and hydroxylamine (B1172632) intermediates. nih.govthieme-connect.de Other reported systems for nitro reduction include iron-based nanoscale catalysts, copper-based nanocatalysts, and gold nanoparticles. thieme-connect.dersc.orgnih.gov Besides catalytic hydrogenation with H2 gas, reducing agents like hydrazine (B178648) can also be employed. smolecule.com

Another reductive transformation applicable to the aniline functional group is its complete removal. This can be accomplished via diazotization of the primary amine with a nitrite (B80452) source under acidic conditions, followed by reduction of the resulting diazonium salt with an agent like hypophosphorous acid (H₃PO₂). libretexts.org This two-step sequence results in the substitution of the amino group with a hydrogen atom.

Table 3: Reductive Transformations Related to this compound

| Starting Material | Reagents/Catalyst | Product | Transformation Type | Reference |

|---|---|---|---|---|

| N-(2-Methoxyethyl)-2-nitroaniline | H₂, Mn-based catalyst | This compound | Nitro group reduction | nih.gov |

| N-(2-Methoxyethyl)-2-nitroaniline | H₂, Fe₂O₃/NGr@C | This compound | Nitro group reduction | thieme-connect.de |

| N-(2-Methoxyethyl)-2-nitroaniline | Hydrazine | This compound | Nitro group reduction | smolecule.com |

| This compound | 1. NaNO₂, HCl 2. H₃PO₂ | 1-(2-Methoxyethyl)benzene | Reductive deamination | libretexts.org |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways

The elucidation of reaction pathways is crucial for understanding how 2-(2-Methoxyethyl)aniline is formed and how it participates in further chemical transformations. This involves identifying the transient species that are formed during the reaction and understanding the sequence of bond-making and bond-breaking events.

Identification of Key Intermediates

In the synthesis and reactions of aniline (B41778) derivatives, several key intermediates have been identified. For instance, in the formation of Schiff bases from para-substituted anilines, a carbinolamine is a crucial intermediate. eijppr.com This intermediate is formed by the nucleophilic addition of the amine to a carbonyl group. eijppr.com Theoretical studies have shown that the formation of this carbinolamine is one of the two main steps in the reaction mechanism. eijppr.com

In the context of preparing N-substituted ureas from anilines, a reactive isocyanic acid intermediate is formed from potassium cyanate (B1221674) under aqueous acidic conditions. rsc.org This is followed by a nucleophilic attack of the aniline to form the corresponding N-substituted urea. rsc.org

For reactions involving the synthesis of more complex molecules, such as pyrimidine (B1678525) derivatives, intermediates like N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide and N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide have been isolated and characterized. preprints.org Similarly, in the synthesis of pyrimidine-5-carboxamides, enaminone intermediates are formed. nih.gov

During the synthesis of cMOE and cEt nucleosides, a key mono-TBDPS-protected diol intermediate was found to be crystalline, which greatly facilitated the synthesis. researchgate.net In the diazotization of anilines, aryl diazonium salts are key intermediates that can undergo subsequent solvolysis. researchgate.netresearchgate.net

Rate-Determining Steps Analysis

For Schiff base formation, theoretical calculations suggest that the dehydration of the carbinolamine intermediate is the rate-determining step. eijppr.com In addition-elimination reactions, the initial nucleophilic attack on the carbonyl group is often the rate-determining step. saskoer.ca However, the second step, which involves the elimination of a leaving group, can become rate-determining depending on the nature of the nucleophile and the leaving group. saskoer.ca

In the acylation of anilines with dimethylketen, the reaction involves two pathways, one of which is catalyzed by a second molecule of aniline. rsc.org This indicates that the concentration of the aniline can influence which step is rate-limiting. rsc.org For the synthesis of N-substituted ureas, the higher basicity of aliphatic amines compared to anilines leads to the formation of ammonium (B1175870) salts in acidic conditions, which slows down the reaction rate, making the nucleophilic attack the rate-determining step. rsc.org

Kinetic Studies

Kinetic studies provide quantitative information about reaction rates and the factors that influence them.

Experimental Kinetic Analysis

Experimental kinetic analysis often involves monitoring the concentration of reactants or products over time. nih.govnih.gov For the reaction of anilines with ethylene (B1197577) carbonate, kinetic analysis was performed using 13C NMR spectroscopy to monitor the disappearance of reactants and the formation of products. psu.edu This study revealed that phosphonium (B103445) ionic liquids can act as efficient organocatalysts, significantly accelerating the reaction. psu.edu

In the study of the oxidative coupling reaction between aniline and promethazine, a spectrophotometric method was used to determine the reaction kinetics. researchgate.net The analysis showed that the reaction follows a first-order model. researchgate.net Similarly, the photocatalytic reduction of nitrobenzene (B124822) to aniline has been studied, and a kinetic model was developed to describe the influence of various reaction parameters. frontiersin.org

Kinetic studies on the acylation of anilines by dimethylketen have shown that the reaction follows a rate law that is first order with respect to the keten and has both a first and second-order term with respect to the aniline. rsc.org This complex kinetic behavior points to a multi-step reaction mechanism. rsc.org

Kinetic Data for Aniline Reactions

| Reaction | Kinetic Method | Key Findings | Reference |

|---|---|---|---|

| Aniline + Ethylene Carbonate | 13C NMR Spectroscopy | Phosphonium ionic liquids are efficient organocatalysts. | psu.edu |

| Aniline + Promethazine (Oxidative Coupling) | Spectrophotometry | The reaction follows a first-order kinetic model. | researchgate.net |

| Nitrobenzene Reduction to Aniline | Photocatalysis | A kinetic model was developed to describe the reaction. | frontiersin.org |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if a particular C-H bond (or other bond) is broken in the rate-determining step. wikipedia.orgepfl.ch This is achieved by replacing an atom with its heavier isotope and observing the change in the reaction rate. wikipedia.org

While specific KIE studies on this compound were not found, the principles are widely applied in organic chemistry. For example, in the study of RNA cleavage, KIEs provided strong evidence for a late transition state and activation of the 2'-O nucleophile. nih.gov Secondary kinetic isotope effects (SKIEs), which are observed even when the bond to the isotopic label is not broken, can also provide valuable mechanistic information. wikipedia.org For instance, SKIEs at the α-carbon can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

Catalytic Reaction Mechanisms

Catalysts are frequently employed to enhance the rate and selectivity of reactions involving aniline derivatives. Understanding the mechanism by which these catalysts operate is essential for developing more efficient synthetic methods.

In the copper-catalyzed N-arylation of amides (a reaction type relevant to anilines), mechanistic studies have shown that the reaction proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The catalytic cycle involves the formation of a copper(I) amidate complex. nih.gov Similarly, photoinduced copper-catalyzed enantioconvergent alkylations of anilines proceed through the generation of an organic radical and a copper(II) complex. nih.gov

Nickel-catalyzed C-H alkylation of anilines can proceed via a Ni(I)/Ni(II) catalytic cycle. mdpi.com In some cases, a ligand is crucial for the formation of the active catalytic species. mdpi.com For the synthesis of N-substituted ureas, the reaction can be catalyzed by hydrochloric acid, which activates potassium cyanate to form a reactive isocyanic acid intermediate. rsc.org

The synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline utilizes a palladium on charcoal catalyst. prepchem.com The reduction of N-(2-Methoxyethyl)-2-nitroaniline to the corresponding aniline can be catalyzed by palladium on carbon or Raney nickel. evitachem.com In the synthesis of 4-(2′-methoxyethyl)phenol, a key intermediate for the drug metoprolol, a metal catalyst like Raney nickel is used in a reduction step. google.com

Catalysts in Aniline Reactions

| Reaction Type | Catalyst | Mechanistic Role | Reference |

|---|---|---|---|

| N-Arylation of Amides | Copper(I) | Forms a Cu(I) amidate complex. | nih.gov |

| C-H Alkylation | Nickel(I)/Nickel(II) | Proceeds via a Ni(I)/Ni(II) catalytic cycle. | mdpi.com |

| N-Substituted Urea Synthesis | Hydrochloric Acid | Activates potassium cyanate. | rsc.org |

Role of Catalysts and Ligands in Catalytic Cycles

The reactivity of aniline derivatives, including those with a methoxyethyl group, is significantly influenced by the presence of catalysts and their associated ligands. Ligands are essential for modulating the electronic and steric properties of metal centers in catalysts, which in turn dictates the activity and selectivity of a reaction. catalysis.blogpnnl.gov They can stabilize intermediate oxidation states or specific geometries within a catalytic cycle. researchgate.net

Palladium and rhodium complexes featuring N-heterocyclic carbene (NHC) ligands are prominent in this context. For instance, iridium(I) complexes with O-functionalized NHC ligands that include a 2-methoxyethyl group have been shown to be highly active precatalysts for transfer hydrogenation reactions. acs.org The methoxy (B1213986) group in these functionalized NHC ligands can destabilize the alkoxo intermediate, which facilitates the β-H elimination step in the catalytic process and enhances catalytic activity. acs.org

In the realm of palladium catalysis, [(NHC)PdCl2(aniline)] complexes have been developed as well-defined, air- and moisture-stable precatalysts that are highly active in cross-coupling reactions. nih.govorganic-chemistry.org The use of various aniline scaffolds, which can include derivatives like this compound, allows for the fine-tuning of the catalyst's properties through structural and electronic diversity. nih.govorganic-chemistry.org For example, the catalytic activity of Pd(II)-chelating diphosphine complexes in the oxidative carbonylation of aniline is influenced by the ligand's structure, which stabilizes the Pd(0) species formed during the reaction. mdpi.com

Furthermore, the synthesis of palladium(II) complexes with bidentate (S,N) ligands derived from anilines, such as 2-(methylthio)aniline (B147308), has produced efficient catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media. nih.gov The stability and activity of such catalysts are directly linked to the nature of the ligand coordinated to the metal center.

Table 1: Examples of Catalyst Systems and Their Applications with Aniline Derivatives

| Catalyst System | Ligand Type | Application | Reference |

| [Ir(NCCH3)(cod)(MeImR)]+ (R = 2-methoxyethyl) | O-functionalized NHC | Transfer hydrogenation of ketones, aldehydes, and imines | acs.org |

| [(NHC)PdCl2(aniline)] | N-Heterocyclic Carbene (NHC) | Suzuki-Miyaura and Buchwald-Hartwig cross-coupling | nih.govorganic-chemistry.org |

| Pd(II)-chelating diphosphine complexes | Diphosphine | Oxidative carbonylation of aniline | mdpi.com |

| [PdL1Cl2] (L1 = 2-(methylthio)aniline) | Bidentate (S,N) | Suzuki-Miyaura C-C coupling | nih.gov |

Organocatalytic Mechanisms

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. N-heterocyclic carbenes (NHCs), in addition to their role as ligands in organometallic chemistry, can also function as organocatalysts themselves. psu.edu

Research has shown that rhodium complexes bearing NHC ligands with N-(2-methoxyethyl) substituents are efficient in the addition of phenylboronic acid to N-sulfonylarylimines, producing diarylmethylamines in high yields. psu.edu In these reactions, the NHC moiety plays a crucial role in the catalytic cycle.

Secondary amines have also been employed as organocatalysts. For instance, a metal-free system using a secondary amine has been developed for the highly regioselective ortho-chlorination of anilines. numberanalytics.com The proposed mechanism suggests the formation of an anionic trichloride (B1173362) species that is responsible for the observed ortho-selectivity. numberanalytics.com Such mechanisms highlight how the choice of organocatalyst can direct the outcome of a reaction involving aniline derivatives.

Structure-Reactivity Relationships (SAR) and Mechanistic Implications

The relationship between the chemical structure of this compound and its reactivity is governed by electronic and steric effects, as well as the influence of its functional groups on reaction selectivity.

Electronic and Steric Effects on Reactivity

The electronic properties of substituents on an aniline ring significantly impact the compound's basicity and nucleophilicity. Electron-donating groups increase the electron density on the benzene (B151609) ring, making the arylamine more basic, while electron-withdrawing groups have the opposite effect. chemistrysteps.com The 2-methoxyethyl group, through its ether oxygen, can influence the electronic environment of the aniline molecule. In a study of gastric H+/K(+)-ATPase inhibitors, the replacement of an isobutyl group with an N-(2-methoxyethyl) group on the aniline nitrogen enhanced the stability of the compounds in aqueous solution, suggesting a favorable electronic or conformational effect. nih.gov

Steric effects also play a critical role. While substituents at the meta or para positions of aniline generally have minor steric consequences, bulky substituents at the ortho position can significantly hinder the approach of reactants and reduce reaction rates. nih.gov For N-substituted anilines, the size of the substituent on the nitrogen atom can dramatically affect reactivity. For example, the rate of nucleophilic substitution for N-methylaniline is significantly lower than that of aniline, a reduction attributed to increased steric hindrance during both the formation of the reaction intermediate and the subsequent proton transfer step. rsc.org The flexible 2-methoxyethyl chain attached to the aniline nitrogen would also be expected to exert steric influence on reactions at the amino group or the aromatic ring.

Table 2: Influence of Substituents on Aniline Reactivity

| Substituent/Position | Effect Type | Impact on Reactivity | Reference |

| N-(2-methoxyethyl) group | Electronic/Conformational | Enhanced stability in aqueous solution | nih.gov |

| Ortho-alkyl groups | Steric | Reduced reaction rates | nih.gov |

| N-methyl group | Steric | Significant reduction in nucleophilic substitution rate | rsc.org |

| Electron-donating groups | Electronic | Increased basicity | chemistrysteps.com |

| Electron-withdrawing groups | Electronic | Decreased basicity | chemistrysteps.com |

Influence of Functional Groups on Reaction Selectivity

The functional groups present in a molecule dictate the regioselectivity and stereoselectivity of its reactions. The amino group of aniline is a strong activating, ortho-para directing group in electrophilic aromatic substitution. libretexts.org However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. chemistrysteps.com This change in directing effect is a key factor in controlling the selectivity of reactions like nitration.

The methoxyethyl group can also influence selectivity. In the polymerization of 2-vinylpyridine, a yttrium catalyst bearing a 2-methoxyethylamino-bis(phenolate) ligand demonstrated that the metal atom's size affects the stereoregularity of the resulting polymer, indicating that the ligand structure is crucial for controlling stereoselectivity. researchgate.net

In substitution reactions, the interplay between different functional groups determines the outcome. For instance, in the synthesis of N-substituted azole-containing amino acids, the use of a sterically hindered amine like isopropylamine (B41738) resulted in higher selectivity compared to the less bulky n-butylamine. acs.org This highlights how the steric profile of a functional group, such as the 2-methoxyethylamino group, can direct the course of a reaction. Furthermore, the direct halogenation of unprotected anilines can be achieved with high para-selectivity using copper halides in ionic liquids, avoiding the need for protecting groups. beilstein-journals.org

Decomposition Pathways and Stability Studies

Understanding the stability and decomposition of this compound is important for its handling, storage, and application.

Investigation of Uncharacteristic Fragmentation

Mass spectrometry studies provide insight into the fragmentation patterns of molecules upon ionization. The decomposition of alkyl anilines often involves characteristic pathways. For example, the thermal decomposition of some alkyl anilines is known to proceed via tropylic cleavage. mdpi.com

More specifically, studies on the fragmentation of related structures offer clues to the behavior of this compound. For instance, the collision-induced dissociation of an imidazolium (B1220033) cation substituted with a 1-(2-methoxyethyl) group showed a distinct fragmentation pathway involving the loss of a C3H6O neutral fragment, which corresponds to a breakdown of the methoxyethyl chain. msstate.edu Another study on N-alkyl substituted o-nitroanilines revealed that a common fragmentation pathway is the formal loss of an alkyl carboxylic acid, alongside the elimination of smaller molecules like water. researchgate.net These examples suggest that the methoxyethyl group in this compound would likely be involved in characteristic fragmentation pathways, potentially leading to the loss of methoxyethyl-related radicals or neutral molecules under thermal or mass spectrometric conditions.

Thermal and Photochemical Stability Considerations

Thermal Stability

The thermal stability of aniline and its derivatives is significantly influenced by the nature of the substituents on the aromatic ring. The decomposition of these compounds typically occurs at elevated temperatures, with the process and onset temperature being dependent on the specific molecular structure and the surrounding atmosphere.

Research Findings Studies on various heterocyclic anticancer drug candidates, which include substituted aniline moieties, have shown that thermal stability is substituent-dependent. mdpi.com For instance, in an inert helium atmosphere, the temperature at which a 5% mass loss (T₅%) occurs varies with the electronic properties of the substituent on the phenyl ring. mdpi.com Aniline itself begins to decompose around 275°C in an oxidizing atmosphere. mdpi.com The introduction of an electron-donating group, such as a methyl group, can lower the thermal stability, whereas electron-withdrawing groups like chlorine atoms tend to increase it. mdpi.com Given that the 2-methoxyethyl group is generally considered to be electron-donating, it can be inferred that the thermal stability of this compound would be comparable to or slightly lower than that of unsubstituted aniline.

In an oxidizing atmosphere (synthetic air), the initial decomposition of substituted anilines is often delayed, indicating that oxygen can interact with the compound to form a more thermally stable product before further degradation. mdpi.com For example, a compound with a meta- and para-dichloro substitution on the aniline ring shows a thermal stability of 269°C in an inert atmosphere, which increases to 300°C in synthetic air. mdpi.com

Under less extreme conditions, aniline has been shown to be a thermally stable solvent. For example, in studies of the thermal decomposition of 2,2′-azobisisobutyronitrile (AIBN), aniline served as an inertial solvent with the onset temperature for AIBN decomposition occurring between 79.90°C and 94.47°C, indicating aniline's stability in this range. pku.edu.cn During thermal decomposition or combustion, the hazardous byproducts expected from this compound would include toxic gases such as carbon oxides and nitrogen oxides. aksci.com

Thermal Stability of Substituted Anilines in an Inert Atmosphere

Data sourced from a study on heterocyclic compounds containing substituted aniline moieties, providing a comparative context for thermal stability. mdpi.com

Photochemical Stability

The photochemical stability of this compound relates to its tendency to degrade upon exposure to light, particularly ultraviolet (UV) radiation. Aromatic amines are known to be photosensitive, and their degradation can proceed through various mechanisms, including direct photolysis or sensitized photoreactions. oup.comresearchgate.net

Research Findings The photochemical degradation of anilines often involves radical intermediates. lippertt.ch Upon absorption of light, the aniline derivative can be excited to a higher energy state. This can lead to the homolytic cleavage of bonds or electron transfer reactions, generating radical species. A common pathway for primary aromatic amines is the formation of an aminyl radical (ArNH•) through the cleavage of an N-H bond. researchgate.net These highly reactive radicals can then undergo further reactions, such as dimerization. For example, the photo-assisted oxidation of anilines in the presence of mercury(II) oxide proceeds through the formation of an aminyl radical, which dimerizes to a hydrazobenzene (B1673438) intermediate that is subsequently oxidized to the corresponding azobenzene. researchgate.net

The rate of photolysis is strongly dependent on the substituents attached to the aromatic ring. lippertt.ch A study on the photolysis of substituted 1-phenyl-3,3-diethyl-triazenes demonstrated that electron-withdrawing groups on the phenyl ring decrease the quantum yield of photolysis. lippertt.ch This suggests that the electron-donating 2-(2-methoxyethyl) group might make the aniline ring more susceptible to certain photochemical reactions.

Photodegradation can also be accelerated by photosensitizers present in the environment. oup.com Research on the riboflavin-sensitized photodecomposition of anilines found that the reaction rate was enhanced in the absence of oxygen, pointing towards a "Type I" mechanism involving direct electron or energy transfer from the excited sensitizer (B1316253) to the aniline. oup.com The rate of this sensitized photolysis was also found to be strongly dependent on pH. oup.com The degradation of some complex molecules under UV irradiation can ultimately yield aniline as a stable end product, highlighting the relative robustness of the core aniline structure compared to its precursors. rsc.org

Factors Influencing Photochemical Degradation of Anilines

Advanced Spectroscopic and Analytical Methodologies in Research

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and can help elucidate their structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. mdpi.com In research involving 2-(2-Methoxyethyl)aniline, HRMS is crucial for confirming the identity of synthesized products and intermediates. rsc.orgvulcanchem.com By comparing the experimentally measured exact mass to the calculated mass for a proposed chemical formula, researchers can confidently verify the composition of a new molecule. rsc.org This capability is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

|---|---|---|---|

| [C₉H₁₃NO]+ | 151.0997 | 151.0991 | EI |

Data sourced from The Royal Society of Chemistry. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. wikipedia.orgbruker.com It is analogous to NMR but probes electron spins instead of nuclear spins. EPR is uniquely suited for investigating reaction mechanisms that proceed through radical pathways. wikipedia.org

In the context of this compound, EPR spectroscopy would be the method of choice to detect and characterize any radical intermediates formed during reactions, such as those initiated by electrochemical oxidation or high-energy radiation. wikipedia.org If the radical species are too short-lived to be observed directly, a technique called spin trapping can be used. This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be easily detected and characterized by EPR. nih.gov The hyperfine splitting pattern in the resulting EPR spectrum can often identify the structure of the original trapped radical. nih.gov This provides direct evidence for the involvement of specific radical intermediates in a reaction mechanism. aps.org

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For a derivative or a metal complex of this compound that can be crystallized, single-crystal XRD analysis would provide unequivocal proof of its molecular structure and stereochemistry. rsc.orgmdpi.com The process involves growing a high-quality single crystal, which can be the rate-limiting step, and then irradiating it with an X-ray beam. nih.gov The resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions are determined. mdpi.com The data also reveals information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state. mdpi.com While no crystal structure for the parent this compound is specifically reported in the search results, XRD is a standard and powerful tool for the structural characterization of related aniline (B41778) derivatives. rsc.orgresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment